molecular formula C18H30O3S<br>C12H25C6H4.SO3H<br>C18H30O3S B148165 2-Dodecylbenzenesulfonic acid CAS No. 27176-87-0

2-Dodecylbenzenesulfonic acid

Cat. No. B148165
CAS RN: 27176-87-0
M. Wt: 326.5 g/mol
InChI Key: WBIQQQGBSDOWNP-UHFFFAOYSA-N
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Description

2-Dodecylbenzenesulfonic acid (DBSA) is a surfactant and dopant that has been utilized in various chemical syntheses and applications. It is known for its role in the synthesis of polyaniline colloids, where it acts as both a surfactant and dopant, leading to stable colloidal dispersions that do not precipitate for extended periods . DBSA has also been employed as a catalyst in the synthesis of organic compounds, such as tetrahydrobenzo[b]pyrans, dihydropyrano[c]chromenes , and dibenzo[a,j]xanthenes , showcasing its versatility in facilitating chemical reactions.

Synthesis Analysis

DBSA has been used to catalyze various reactions in aqueous media, often under environmentally friendly conditions. For instance, it catalyzed the synthesis of amidinohydrazone compounds under ultrasound irradiation, resulting in high yields and shorter reaction times compared to traditional methods . Additionally, DBSA has been used as a catalyst in water for the synthesis of aryl-substituted tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromenes, highlighting its role in promoting green chemistry .

Molecular Structure Analysis

The molecular architecture of DBSA has been studied in the context of its interaction with other compounds. For example, the microphase separation in a supramolecular comb-coil block copolymer formed by the complexation of DBSA with poly(2-vinylpyridine) blocks in a nonlinear heteroarm star copolymer was investigated, revealing the hierarchical structure and order-disorder transitions of the complex .

Chemical Reactions Analysis

DBSA has been shown to be an effective catalyst in various chemical reactions. It has been used for the green synthesis of dibenzo[a,j]xanthenes under microwave-assisted, solvent-free conditions, which is advantageous due to operational simplicity and excellent yields . The catalytic activity of DBSA in the synthesis of organic compounds demonstrates its potential in facilitating a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of DBSA-modified materials have been explored in several studies. For instance, sodium dodecylbenzenesulfonate modified magnesium-aluminum layered double hydroxides showed increased adsorption capacity for certain organic compounds, indicating the potential of DBSA derivatives in environmental applications . The spectroelectrochemistry and preresonance Raman spectroscopy of polyaniline-DBSA colloidal dispersions have also been studied, providing insights into the electronic and structural properties of the resulting materials .

Scientific Research Applications

1. Polymer Synthesis and Characterization

2-Dodecylbenzenesulfonic acid (DBSA) is used in the synthesis of polyaniline (PANI) colloids, serving as a surfactant and dopant. These colloids exhibit long-term stability without macroscopic precipitation, making them suitable for applications in materials science. The polymerization process and resulting properties of PANI are characterized using UV-Vis and Raman spectroscopy, revealing insights into the transformation from emeraldine salt to emeraldine base at higher pH levels (Shreepathi & Holze, 2006).

2. Catalyst in Organic Synthesis

DBSA acts as an efficient Bronsted acid catalyst in various organic syntheses. It has been used in the microwave-assisted synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, demonstrating advantages like simplicity, short reaction times, and environmentally benign conditions (Prasad, Preetam, & Nath, 2012). Additionally, it catalyzes the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in aqueous media, highlighting its use in green chemistry applications (Chen, Li, & Chen, 2015).

3. Chemical Sensor Development

DBSA-doped polymers are explored for their potential in chemical sensor development. One study focuses on the synthesis of DBSA-doped poly (o-anisidine)/graphene oxide composites for benzaldehyde detection, emphasizing their sensitivity and specificity in sensor applications (Khan, Khan, Rahman, & Asiri, 2016).

4. Nanocomposite Fabrication

The role of DBSA in the preparation of polyaniline-zirconium oxide nanocomposites is notable. These nanocomposites, assisted by DBSA micelles, exhibit improved stability, electrical, and thermal properties, highlighting their potential in advanced material applications (Anwer, Ansari, & Mohammad, 2013).

5. Environmental Applications

DBSA is also utilized in environmental applications, such as the removal of sodium dodecylbenzenesulfonate using surface-functionalized mesoporous silica nanoparticles. This application is significant in removing detergent residues and radioactive atoms from water sources (Kim, Kim, Lee, & Lee, 2019).

Safety And Hazards

2-Dodecylbenzenesulfonic acid is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also flammable and can cause a burn when in contact with strong oxidants .

Future Directions

2-Dodecylbenzenesulfonic acid has potential application prospects as electromagnetic interference shields and as polymer-based electrodes in rechargeable cells and display devices .

properties

IUPAC Name

2-dodecylbenzenesulfonic acid
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InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)
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InChI Key

WBIQQQGBSDOWNP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O
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Molecular Formula

C18H30O3S
Record name DODECYLBENZENESULFONIC ACID
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DSSTOX Substance ID

DTXSID10860152
Record name 2-Dodecylbenzenesulfonic acid
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Molecular Weight

326.5 g/mol
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Physical Description

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline]
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Record name Benzenesulfonic acid, dodecyl-
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Boiling Point

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm
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Flash Point

300 °F (USCG, 1999), 149 °C, 300 °F open cup
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Density

1 at 77 °F (USCG, 1999), 1 @ 25 °C
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Mechanism of Action

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/
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Product Name

Dodecylbenzenesulfonic acid

Color/Form

Light yellow to brown

CAS RN

27176-87-0, 47221-31-8, 85536-14-7
Record name DODECYLBENZENESULFONIC ACID
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Record name o-Dodecylbenzenesulfonic acid
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Synthesis routes and methods I

Procedure details

Into a solution prepared by dissolving 20 g of C.I. Basic Blue 7 (commercial name: Aizen Victoria Pure Blue, BOH, made by HODOGAYA CHEMICAL CO., LTD.) into 1.5 l of distilled water was added a solution prepared by dissolving 13 g of sodium dodecylbenzenesulfonate into 500 ml of distilled water. The formed precipitate was recovered and washed with water and dried to give a dodecylbenzenesulfonic acid salt of the dye.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Furthermore, in JP-A-62-22751, it is disclosed that O-isopropyl-isourea dodecylbenzene sulfonate is obtained from isopropyl alcohol, cyanamide and dodecylbenzene sulfonic acid at a yield of 97.6%.
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-dodecylbenzenesulphonic acid: 4-cyclohexylbenzenesulphonic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
J Winkelmann - Gases in Gases, Liquids and their Mixtures, 2007 - Springer
Diffusion of oxygen (1); water (2); dodecylbenzenesulfonic acid sodium salt (3) Page 1 Diffusion of oxygen (1); water (2); dodecylbenzenesulfonic acid sodium salt (3) Data extract …
Number of citations: 2 link.springer.com
X Li, Y Gong, Q Zhang, X Ni, Q Pang… - The Journal of …, 2023 - academic.oup.com
… L-pipecolic acid, 2-dodecylbenzenesulfonic acid, and 2deoxygalactopyranose were the top … A combination of L-pipecolic acid and 2dodecylbenzenesulfonic acid demonstrated a high-…
Number of citations: 0 academic.oup.com
X Li, Y Gong, Q Zhang, X Ni, Q Pang, Y Chi… - The Journal of …, 2023 - europepmc.org
… L-Pipecolic acid, 2-Dodecylbenzenesulfonic acid and 2-Deoxygalactopyranose were the … A combination of L-Pipecolic acid and 2-Dodecylbenzenesulfonic acid demonstrated a high-…
Number of citations: 3 europepmc.org
A Wang, C Guan, T Wang, G Mu, Y Tuo - Probiotics and Antimicrobial …, 2023 - Springer
… , psoromic acid, and 2-dodecylbenzenesulfonic acid, and the … acid, and 2-dodecylbenzenesulfonic acid were found to have … acid, and 2-dodecylbenzenesulfonic acid in the supernatant …
Number of citations: 3 link.springer.com
SM Ali, NA Khan, K Sagathevan… - AMB …, 2019 - amb-express.springeropen.com
The discovery of novel antimicrobials from animal species under pollution is an area untapped. Chinese red-headed centipede is one of the hardiest arthropod species commonly …
Number of citations: 15 amb-express.springeropen.com
DR Weyenberg, DE Findlay… - Journal of Polymer …, 1969 - Wiley Online Library
In 1959, Hyde and Wehrly described an emulsion polymerization of permethylcyclosiloxanes. This unique example of an emulsion polymerization proceeding via an ionic mechanism …
Number of citations: 73 onlinelibrary.wiley.com
SK Math - 2023 - lib.unipune.ac.in
… MS Spectrum highlighting the peak of 2-Dodecylbenzenesulfonic acid Fig. 3.9. Structural Formula of 2-Dodecylbenzenesulfonic acid Fig. 3.10. MS Spectrum highlighting the peak of …
Number of citations: 0 lib.unipune.ac.in
EJ Jeong, JW Lee, SJ Yeon, JW Lee… - 2012 International …, 2012 - ieeexplore.ieee.org
The surface nanotopography of polymer substrates is a critical factor to regulate cellular behavior in tissue engineering approaches. In this study, nanopatterned surfaces were …
Number of citations: 1 ieeexplore.ieee.org
TT Lan, L Chang, LW Hou, ZZ Wang, DC Li, ZH Ren… - Medicine, 2023 - ncbi.nlm.nih.gov
… Fifteen of these differential metabolites had elevated levels in the PD group, including p-aminobenzoic acid, cinnamyl phenylacetate, 2-dodecylbenzenesulfonic acid, vignatic acid B, …
Number of citations: 6 www.ncbi.nlm.nih.gov
M Bayati, HY Hsieh, SY Hsu, C Li, E Rogers… - Water Research, 2022 - Elsevier
… identified by VIP, palmitelaidic acid (PAMA), 4-octylphenol (OCPH), N-undecylbenzenesulfonic acid (NUDS), aluminium dodecanoate (ALDO), and 2-dodecylbenzenesulfonic acid (…
Number of citations: 5 www.sciencedirect.com

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